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molecular formula C15H25NO3 B8352874 tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate

tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate

Cat. No. B8352874
M. Wt: 267.36 g/mol
InChI Key: FPXFIWIGKRXKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383820B2

Procedure details

Ammonium formate (10 g, 0.15 mol) was added to a solution of 5-hydroxyadamantan-2-one (4.5 g, 0.027 mol, prepared as described in Tetrahedron 1968, 24, 5369) in MeOH (50 ml). Then 10% Pd—C (500 mg) was added carefully and the solution heated under reflux for 1 h. It was then filtered through celite and to this filtrate at 0° C. was added triethylamine (11.2 ml, 0.081 mol) and Boc anhydride (7.06 g, 0.0324 mol). The solution was stirred for 4 h at 20° C. and then concentrated under reduced pressure. The residue was diluted with water and extracted with EtOAc. The organic layer was dried and concentrated to give (5-hydroxyadamantan-2-yl)carbamic acid tert-butyl ester (7 g, 96%). LC-MS (m/z): 168 (M+1). 1HNMR (300 MHz, DMSO-d6): δ 6.8 (d, 1H), 6.7 (brs, 1H), 3.45 (d, 1H), 2.0 (s, 1H), 1.75-1.95 (m, 4H), 1.5-1.7 (m, 6H), 1.35 (s, 9H), 1.25 (t, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
7.06 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[OH:5][C:6]12[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([C:9]3=O)[CH2:7]1)[CH2:13]2.C([N:19](CC)CC)C.[CH3:24][C:25]([O:28][C:29]([O:31]C(OC(C)(C)C)=O)=O)([CH3:27])[CH3:26]>CO.[Pd]>[C:25]([O:28][C:29](=[O:31])[NH:19][CH:9]1[CH:8]2[CH2:14][CH:12]3[CH2:13][C:6]([OH:5])([CH2:15][CH:10]1[CH2:11]3)[CH2:7]2)([CH3:27])([CH3:26])[CH3:24] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
4.5 g
Type
reactant
Smiles
OC12CC3C(C(CC(C1)C3)C2)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
11.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.06 g
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Step Three
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 4 h at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
It was then filtered through celite and to this filtrate at 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1C2CC3CC(CC1C3)(C2)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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